2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide
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Overview
Description
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a fluorophenyl group, a methyltetrazolyl group, and a morpholinylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide involves multiple steps, typically starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorobenzene as a starting material.
Synthesis of the Methyltetrazolyl Group: This involves the cyclization of appropriate precursors such as nitriles or azides under acidic or basic conditions.
Construction of the Morpholinylacetamide Moiety: This can be synthesized through the reaction of morpholine with acetic anhydride or acetyl chloride.
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the methyltetrazolyl group can participate in hydrogen bonding and other interactions. The morpholinylacetamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar compounds to 2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide include:
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-piperidin-4-ylacetamide: This compound has a piperidine ring instead of a morpholine ring, which may affect its chemical properties and biological activity.
2-(2-chlorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide: The presence of a chlorophenyl group instead of a fluorophenyl group can lead to differences in reactivity and binding affinity.
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylpropionamide: This compound has a propionamide group instead of an acetamide group, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2/c1-26-19(23-24-25-26)14-5-4-6-15(13-14)22-20(28)18(27-9-11-29-12-10-27)16-7-2-3-8-17(16)21/h2-8,13,18H,9-12H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYHSQDJNFUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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